molecular formula C6H11F3O2Si B12062999 Trimethylsilyl 3,3,3-trifluoropropionate

Trimethylsilyl 3,3,3-trifluoropropionate

Cat. No.: B12062999
M. Wt: 200.23 g/mol
InChI Key: GBEDRAKRKDOWDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl 3,3,3-trifluoropropionate can be synthesized through the esterification of 3,3,3-trifluoropropionic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 3,3,3-trifluoropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 3,3,3-trifluoropropionic acid and trimethylsilanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation/Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

Trimethylsilyl 3,3,3-trifluoropropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethylsilyl 3,3,3-trifluoropropionate involves its ability to act as a silylating agent, introducing the trimethylsilyl group into various substrates. This modification can alter the physical and chemical properties of the substrates, enhancing their stability, reactivity, or solubility . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl 2,3,4,5-tetrafluorobenzoate
  • Trimethylsilyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate
  • Trimethylsilyl perfluoroheptanoate
  • Trimethylsilyl pentafluoropropionate

Uniqueness

Trimethylsilyl 3,3,3-trifluoropropionate is unique due to its specific trifluoropropionate moiety, which imparts distinct reactivity and stability compared to other silyl esters. Its ability to introduce both silyl and fluorinated groups into substrates makes it particularly valuable in the synthesis of complex organic molecules .

Properties

Molecular Formula

C6H11F3O2Si

Molecular Weight

200.23 g/mol

IUPAC Name

trimethylsilyl 3,3,3-trifluoropropanoate

InChI

InChI=1S/C6H11F3O2Si/c1-12(2,3)11-5(10)4-6(7,8)9/h4H2,1-3H3

InChI Key

GBEDRAKRKDOWDE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CC(F)(F)F

Origin of Product

United States

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